molecular formula C11H17NO2 B15236075 1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

Cat. No.: B15236075
M. Wt: 195.26 g/mol
InChI Key: UUQOOMMZAUMHRB-UHFFFAOYSA-N
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Description

1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-OL chain. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves multi-step reactions. One common method includes the reaction of aniline with alcohol reagents, followed by substitution and oxidation steps . Another approach involves the condensation of aromatic amines with allyl alcohol, followed by reduction and methylation reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development for targeting specific molecular pathways.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3

InChI Key

UUQOOMMZAUMHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

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